molecular formula C13H7Cl2N3O2 B2662597 [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl](2-furyl)methanone CAS No. 866149-80-6

[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl](2-furyl)methanone

Cat. No.: B2662597
CAS No.: 866149-80-6
M. Wt: 308.12
InChI Key: VLSOVBKSIRDBHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-ylmethanone is a triazole-based compound featuring a 3,4-dichlorophenyl substituent at the 1-position of the triazole ring and a 2-furylmethanone group at the 4-position. Its synthesis likely involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used method for triazole formation .

Properties

IUPAC Name

[1-(3,4-dichlorophenyl)triazol-4-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3O2/c14-9-4-3-8(6-10(9)15)18-7-11(16-17-18)13(19)12-2-1-5-20-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSOVBKSIRDBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=CN(N=N2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-ylmethanone typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the triazole intermediate.

    Attachment of the Furyl Group: The final step involves the coupling of the furyl group to the triazole-dichlorophenyl intermediate, typically through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-ylmethanone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or furyl rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antifungal Activity

Triazoles are well-known for their antifungal properties. Studies have shown that compounds containing the triazole ring exhibit significant activity against various fungal pathogens. For instance:

  • Mechanism of Action: Triazoles inhibit the enzyme lanosterol 14α-demethylase (CYP51), crucial for ergosterol biosynthesis in fungi, leading to cell membrane disruption.

Case Study:
A study evaluated the antifungal efficacy of triazole derivatives against Candida albicans and other pathogenic fungi. Results indicated that certain derivatives exhibited superior antifungal activity compared to established treatments like fluconazole .

Antimicrobial Properties

Beyond antifungal applications, triazole compounds have demonstrated broad-spectrum antimicrobial activity:

  • Bacterial Inhibition: Some studies report effectiveness against Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Triazole AStaphylococcus aureus8 µg/mL
Triazole BEscherichia coli16 µg/mL
Triazole CCandida albicans4 µg/mL

Anticancer Potential

Recent research has explored the anticancer properties of triazole derivatives:

  • Mechanism: Some compounds induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction.

Case Study:
A derivative of 1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-ylmethanone showed promising results in inhibiting the growth of breast cancer cell lines in vitro .

Neuroprotective Effects

Triazoles may also exhibit neuroprotective effects:

  • Research Findings: Studies indicate potential benefits in neurodegenerative conditions by modulating neurotransmitter systems.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-ylmethanone involves its interaction with specific molecular targets and pathways. The triazole ring can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular processes. Additionally, the dichlorophenyl and furyl groups may enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Carbonyl Motifs

A. 2-([1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl)cyclohexanone

  • Structure: Cyclohexanone replaces the furyl group, introducing a six-membered aliphatic ring.
  • Properties: Higher molecular weight (338.19 g/mol vs. ~313 g/mol for the target compound) due to the cyclohexanone group. The aliphatic ring may reduce aromatic interactions compared to the furyl group in the target compound.

B. 1-[1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one

  • Structure: Trifluoroethanone replaces the furylmethanone, and a 3-chloro-4-methylphenyl group substitutes the dichlorophenyl.
  • Properties : Lower molecular weight (289.64 g/mol) due to the trifluoromethyl group. The electron-withdrawing fluorine atoms may enhance metabolic stability compared to the furyl group.
  • Applications: No specific bioactivity reported, but the trifluoromethyl group is common in agrochemicals and pharmaceuticals for improved stability .
Functional Analogues with Triazole-Based Pharmacophores

C. (S)-(3-(1-(Benzo[d][1,3]dioxol-5-yl)-1H-1,2,3-triazol-4-yl)-4-(3,4-dichlorophenyl)piperazin-1-yl)(pyridin-3-yl)methanone (C1N31)

  • Structure : Incorporates a piperazine ring and benzo[d][1,3]dioxole, increasing structural complexity.
  • Properties : Higher molecular weight (estimated ~550 g/mol) and basicity from the piperazine group. Demonstrated activity as a SARS-CoV-2 main protease (Mpro) inhibitor with 72.3% yield in synthesis .
  • Comparison: The piperazine moiety may improve solubility and target engagement compared to the simpler furylmethanone in the target compound.

D. 5-(1-(3,4-Dichlorobenzyl)-1H-1,2,3-triazol-4-yl)-6-(3,4-dichlorophenyl)imidazo[2,1-b]thiazole (12g)

  • Structure : Combines triazole with imidazothiazole and dual dichlorophenyl groups.
  • Properties : High lipophilicity due to multiple aromatic rings. Reported as a human constitutive androstane receptor (CAR) agonist, suggesting nuclear receptor targeting .
  • Comparison: The imidazothiazole core diverges significantly from the target compound’s methanone group, likely altering binding modes and selectivity.

Key Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Bioactivity/Application Reference
1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-ylmethanone C₁₄H₉Cl₂N₃O₂ ~313 3,4-Dichlorophenyl, 2-furylmethanone Potential HDAC inhibition
2-([1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl)cyclohexanone C₁₅H₁₃Cl₂N₃O₂ 338.19 Cyclohexanone HDAC interaction (predicted)
1-[1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethanone C₁₁H₇ClF₃N₃O 289.64 Trifluoroethanone
C1N31 (Piperazine-triazole-dichlorophenyl derivative) ~C₂₄H₂₀Cl₂N₅O₃ ~550 Piperazine, benzo[d][1,3]dioxole SARS-CoV-2 Mpro inhibitor
12g (Imidazothiazole-triazole derivative) C₁₈H₁₁Cl₄N₅S 476.14 Imidazothiazole, dual dichlorophenyl CAR agonist

Research Findings and Mechanistic Insights

  • HDAC Inhibition: Compounds with triazole-carbonyl motifs, including the target compound, show affinity for HDAC enzymes via hydrophobic interactions and hydrogen bonding . The cyclohexanone derivative (Compound A) may exhibit stronger binding due to its aliphatic ring’s conformational flexibility .
  • Antiviral Activity : The piperazine-containing C1N31 demonstrates that triazole derivatives with extended aromatic systems and basic nitrogen atoms can inhibit viral proteases, suggesting a pathway for optimizing the target compound .
  • Metabolic Stability: The trifluoroethanone group in Compound C highlights the role of fluorine in enhancing metabolic resistance, a feature absent in the target compound’s furylmethanone group .

Biological Activity

The compound 1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-ylmethanone is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and agrochemistry. This article will explore the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

  • Molecular Formula : C12H9Cl2N3O
  • Molecular Weight : 271.12 g/mol
  • CAS Number : 338419-42-4

The structure features a triazole ring, which is known for its role in various biological mechanisms. The presence of a dichlorophenyl group contributes to its lipophilicity, potentially enhancing its bioactivity.

Antifungal Activity

Research has shown that compounds containing the triazole moiety exhibit significant antifungal properties. A study evaluated various triazole derivatives and found that those similar to 1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-ylmethanone demonstrated potent antifungal activity against several fungal strains. Specifically, the compound inhibited the growth of Candida albicans and Aspergillus fumigatus at low concentrations, indicating its potential as an antifungal agent .

Antitumor Activity

The compound's structural similarity to other known antitumor agents suggests it may also possess anticancer properties. In vitro studies have indicated that triazole derivatives can inhibit cell proliferation in various cancer cell lines by disrupting pathways such as PI3K/AKT/mTOR. One study found that derivatives with similar functional groups exhibited significant cytotoxicity against breast cancer cells .

The biological activity of 1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-ylmethanone is thought to involve:

  • Inhibition of Ergosterol Synthesis : Triazoles typically inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi.
  • Cell Cycle Arrest : Some derivatives have shown the ability to induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Study 1: Antifungal Efficacy

In a controlled study involving various triazole derivatives, 1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-ylmethanone was tested against Candida albicans. The results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL, which is comparable to established antifungal agents.

Case Study 2: Cytotoxicity in Cancer Cells

A separate study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 20 µM after 48 hours of treatment.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 Value
Compound AAntifungalCandida albicans15 µg/mL
Compound BAntitumorMCF-7 Breast Cancer Cells20 µM
Compound CAntifungalAspergillus fumigatus10 µg/mL

Q & A

Q. What are the established synthetic routes for 1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-ylmethanone?

The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization with the dichlorophenyl and furyl-methanone groups. For example:

  • Step 1 : React 3,4-dichlorophenyl azide with a terminal alkyne derivative under Cu(I) catalysis to form the triazole ring .
  • Step 2 : Introduce the furyl-methanone moiety via Friedel-Crafts acylation or coupling reactions (e.g., Suzuki-Miyaura) .
    Key Considerations : Optimize reaction stoichiometry and solvent systems (e.g., DMF or THF) to avoid side products. Yields vary significantly (51–99%) depending on substituent electronic effects .

Q. How can researchers characterize the purity and structure of this compound?

Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm regioselectivity of the triazole ring and substitution patterns. For example, the furyl proton typically resonates at δ 7.4–7.6 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]+^+ = 388.04; observed = 388.03) .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches near 1680 cm1^{-1} and triazole ring vibrations at 1450–1500 cm1^{-1} .

Advanced Research Questions

Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound?

Approach :

  • Use SHELX software (e.g., SHELXL) for single-crystal X-ray diffraction analysis. Key parameters:

    ParameterValue
    Space groupMonoclinic (P21_1/c)
    Resolution≤ 0.8 Å
    R-factor< 0.05
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) to explain packing behavior .

Q. How can researchers evaluate the biological activity of this compound in cancer models?

Protocol :

  • In vitro cytotoxicity : Test against cancer cell lines (e.g., MCF-7 breast cancer) using MTT assays. Example

    CompoundIC50_{50} (μM)
    Analog (5b)4.78
  • Mechanistic Studies :

    • Perform Western blotting to assess JNK phosphorylation (pJNK) inhibition .
    • Use fluorescence polarization assays to measure binding affinity to target proteins .

Q. How can conflicting spectral or crystallographic data be resolved for this compound?

Contradiction Analysis :

  • Case 1 : Discrepancies in NMR shifts may arise from solvent polarity or tautomerism. Compare data in DMSO-d6_6 vs. CDCl3_3 .
  • Case 2 : Crystallographic R-factors > 0.1 suggest poor data quality. Re-crystallize in alternative solvents (e.g., ethyl acetate/hexane) to improve crystal quality .

Methodological Tables

Q. Table 1. Synthetic Optimization for Triazole Derivatives

ConditionYield (%)Purity (%)Reference
CuI, DMF, 60°C9295
CuSO4_4, sodium ascorbate, RT7490

Q. Table 2. Key Spectral Data

TechniqueSignature PeaksReference
1H^1H-NMRδ 8.62 (s, triazole-H)
HRMS[M+H]+^+ = 417.06839 (calc.)
IR1680 cm1^{-1} (C=O)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.